![molecular formula C25H32O4 B12528893 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] CAS No. 745041-12-7](/img/structure/B12528893.png)
2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is an organic compound characterized by its unique structure, which includes two oxetane rings attached to a pentane backbone, with methoxyphenyl groups as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] typically involves the reaction of 4-(4-methoxyphenyl)oxetan-2-one with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the oxetane ring opens and subsequently reforms, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane rings can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] involves its interaction with various molecular targets, depending on the specific application. In materials science, its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials. In organic synthesis, its reactivity allows for the formation of complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Pentane-1,5-diyl)bis[4-(4-hydroxyphenyl)oxetane]: Similar structure but with hydroxy groups instead of methoxy groups.
2,2’-(Pentane-1,5-diyl)bis[4-(4-aminophenyl)oxetane]: Contains amino groups instead of methoxy groups.
2,2’-(Pentane-1,5-diyl)bis[4-(4-chlorophenyl)oxetane]: Contains chloro groups instead of methoxy groups.
Uniqueness
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, making this compound particularly useful in the design of materials with specific properties.
Eigenschaften
CAS-Nummer |
745041-12-7 |
|---|---|
Molekularformel |
C25H32O4 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4-[5-[4-(4-methoxyphenyl)oxetan-2-yl]pentyl]oxetane |
InChI |
InChI=1S/C25H32O4/c1-26-20-12-8-18(9-13-20)24-16-22(28-24)6-4-3-5-7-23-17-25(29-23)19-10-14-21(27-2)15-11-19/h8-15,22-25H,3-7,16-17H2,1-2H3 |
InChI-Schlüssel |
DEROSEHARTWMQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(O2)CCCCCC3CC(O3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


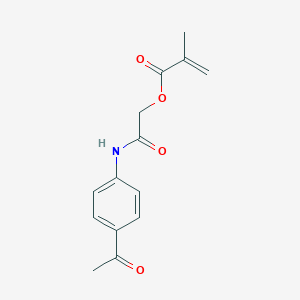
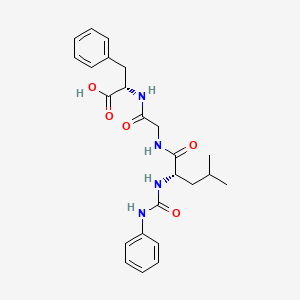
![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)

![(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine](/img/structure/B12528821.png)
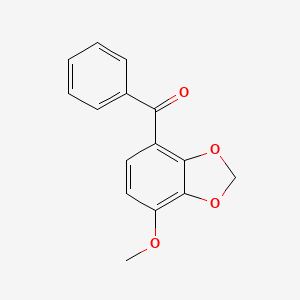
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
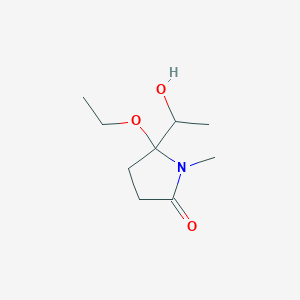
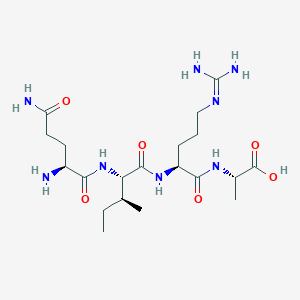
![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
